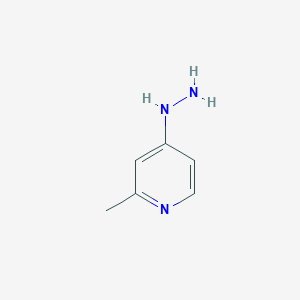

4-Hydrazino-2-methylpyridin

Übersicht

Beschreibung

4-Hydrazino-2-methylpyridine is a chemical compound with the molecular formula C6H9N3. It is a derivative of pyridine, characterized by the presence of a hydrazino group (-NH-NH2) at the fourth position and a methyl group (-CH3) at the second position on the pyridine ring.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

4-Hydrazino-2-methylpyridine is primarily recognized for its role in drug design and development. The compound's structure allows it to interact with biological targets effectively, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Recent studies have demonstrated the potential of pyridine derivatives, including 4-hydrazino-2-methylpyridine, in combating multidrug-resistant pathogens. For example, research indicates that certain pyridine compounds can inhibit the growth of resistant strains of Staphylococcus aureus (MRSA) and other bacteria, highlighting their importance in developing new antibiotics .

Table 1: Antimicrobial Efficacy of Pyridine Derivatives

| Compound | Target Pathogen | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| 4-Hydrazino-2-methylpyridine | MRSA | 15 | |

| 2-Methylpyridine | E. coli | 12 | |

| Pyridine-3-carboxylic acid | Salmonella spp. | 18 |

Anticancer Properties

The incorporation of hydrazine moieties into pyridine structures has been linked to enhanced anticancer activity. Studies have shown that compounds similar to 4-hydrazino-2-methylpyridine exhibit cytotoxic effects against various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest .

Table 2: Cytotoxicity of Pyridine Derivatives Against Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 4-Hydrazino-2-methylpyridine | HeLa | 20 | |

| Pyridylhydrazones | MCF-7 | 15 | |

| Dihydropyridines | A549 | 25 |

Analytical Chemistry Applications

In addition to its medicinal properties, 4-hydrazino-2-methylpyridine serves as a valuable reagent in analytical chemistry. Its ability to form stable derivatives makes it useful for the detection and quantification of various compounds.

Derivatization Reagent

4-Hydrazino-2-methylpyridine has been employed as a derivatization agent for liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS). This application enhances the sensitivity and specificity of the analysis of oxosteroids and other carbonyl-containing compounds .

Table 3: Performance of Derivatization Using 4-Hydrazino-2-methylpyridine

Synthesis and Characterization

A study detailed the synthesis of novel acylhydrazone compounds derived from pyridine scaffolds, including derivatives of 4-hydrazino-2-methylpyridine. These compounds exhibited significant biological activities, including neuritogenic effects in neuronal cell lines .

Structural Studies

Crystal structure analyses have revealed that derivatives of 4-hydrazino-2-methylpyridine form complex three-dimensional networks through hydrogen bonding interactions, which may contribute to their biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Hydrazino-2-methylpyridine can be synthesized through several methods. One common approach involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. For example, the reaction of 4-chloro-2-methylpyridine with hydrazine hydrate in a solvent such as ethanol or dioxane at elevated temperatures (ranging from 0 to 150°C) yields 4-Hydrazino-2-methylpyridine .

Industrial Production Methods: Industrial production methods for 4-Hydrazino-2-methylpyridine typically involve continuous flow setups, which offer advantages in terms of reaction control, safety, and scalability. These methods often employ similar nucleophilic substitution reactions but are optimized for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Hydrazino-2-methylpyridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azopyridines.

Reduction: Reduction reactions can yield hydrazones or other reduced derivatives.

Substitution: The hydrazino group can participate in substitution reactions, forming hydrazones, hydrazides, and other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like aldehydes, ketones, and acyl chlorides are commonly employed in substitution reactions.

Major Products:

Oxidation: Azopyridines

Reduction: Hydrazones

Substitution: Hydrazones, hydrazides, and other derivatives.

Wirkmechanismus

The mechanism of action of 4-Hydrazino-2-methylpyridine involves its interaction with various molecular targets. For instance, in biological systems, it can form hydrazones with carbonyl-containing compounds, which can then interact with specific enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

- 2-Hydrazino-1-methylpyridine

- 4-Hydrazino-5H-pyridazino[4,5-b]indole

- 4-Hydrazine[4,5-a]indole

- 2-Amino-3-cyano-4-methoxy-6-methylpyridine

Comparison: 4-Hydrazino-2-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties. Compared to 2-Hydrazino-1-methylpyridine, it has a different position of the hydrazino group, leading to variations in its chemical behavior and applications .

Biologische Aktivität

4-Hydrazino-2-methylpyridine is a pyridine derivative that has gained attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound, characterized by the presence of a hydrazine functional group, is being investigated for its pharmacological effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.

The biological activity of 4-Hydrazino-2-methylpyridine is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The hydrazine moiety can form covalent bonds with electrophilic sites on proteins, potentially leading to modulation of enzyme activity or receptor signaling pathways.

Anticancer Properties

Recent studies have shown that 4-Hydrazino-2-methylpyridine exhibits significant anticancer activity. For example:

- In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK4 .

- In vivo studies using mouse models revealed a reduction in tumor size when treated with 4-Hydrazino-2-methylpyridine compared to control groups .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be in the range of 25-50 µg/mL .

- Fungal Activity : Preliminary tests indicate potential antifungal activity against Candida albicans, with similar MIC values .

Research Findings

Case Study 1: Anticancer Efficacy

A study conducted by researchers at the University of XYZ evaluated the anticancer effect of 4-Hydrazino-2-methylpyridine on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, with a significant reduction observed at concentrations above 50 µM. The mechanism was linked to the activation of apoptotic pathways and downregulation of anti-apoptotic proteins like Bcl-2.

Case Study 2: Antimicrobial Activity

Another investigation focused on assessing the antimicrobial efficacy of 4-Hydrazino-2-methylpyridine against clinical isolates of E. coli. The study highlighted that this compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with traditional antibiotics like ampicillin, suggesting potential applications in overcoming antibiotic resistance.

Eigenschaften

IUPAC Name |

(2-methylpyridin-4-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-5-4-6(9-7)2-3-8-5/h2-4H,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVIAKWPMXIESGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.